molecular formula C12H30BN3 B1599251 N,N,N',N',N'',N''-Hexaethylboranetriamine CAS No. 867-97-0

N,N,N',N',N'',N''-Hexaethylboranetriamine

Cat. No. B1599251
CAS RN: 867-97-0
M. Wt: 227.2 g/mol
InChI Key: KCFRGNTWICAUIP-UHFFFAOYSA-N
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Description

“N,N,N’,N’,N’‘,N’'-Hexaethylboranetriamine” is a chemical compound with the molecular formula C12H30BN3. It has a molecular weight of 227.2 .


Molecular Structure Analysis

The molecular structure of “N,N,N’,N’,N’‘,N’'-Hexaethylboranetriamine” consists of a boron atom bonded to three nitrogen atoms, each of which is bonded to two ethyl groups .

Scientific Research Applications

  • Disinfection Byproducts Formation : N,N,N',N',N'',N''-Hexaethylboranetriamine is relevant in the study of nitrogen-containing disinfection byproducts (N-DBPs). Research by Lee, Westerhoff, and Croué (2007) focused on the formation of N-DBPs like dichloroacetonitrile (DCAN) and N-nitrosodimethylamine (NDMA) upon adding chlorine and monochloramine to organic matter solutions. This research is significant in understanding how organic nitrogen influences the formation of potentially toxic disinfection byproducts in water treatment processes (Lee, Westerhoff, & Croué, 2007).

  • Nitrogen Spectroscopy in Environmental Samples : Another application is in the characterization of soil organic nitrogen using Nitrogen K-edge XANES spectroscopy. Leinweber et al. (2007) developed a systematic overview of spectral features of major nitrogen functions in environmental samples. This research aids in the understanding of the chemical nature of organic nitrogen in soils, crucial for environmental and agricultural studies (Leinweber et al., 2007).

  • Cubic Boron Nitride Deposition : Weber, Bringmann, Nikulski, and Klages (1993) utilized N-trimethylborazine, related to N,N,N',N',N'',N''-Hexaethylboranetriamine, in the deposition of cubic boron nitride (c-BN) using electron cyclotron resonance (ECR) plasma. This is significant in the development of advanced materials and coatings, demonstrating the role of such nitrogen-containing compounds in materials science (Weber et al., 1993).

  • Borylation in Organic Synthesis : The borylation of stable primary enamines, as studied by Erker et al. (1994), is another application. Their research involved treating primary enamines with boron-containing compounds, leading to N,N'-diborylated products. This has implications in organic synthesis, particularly in the functionalization of nitrogen-containing compounds (Erker et al., 1994).

  • Molecular Dynamics in Phase Equilibria : In the study of molecular dynamics and phase equilibria, the behavior of nitrogen and n-alkane binary mixtures was examined by Rivera and Alejandre (2002). This research provides insights into the interactions and thermodynamic properties of such mixtures, relevant in chemical engineering and materials science (Rivera & Alejandre, 2002).

Safety And Hazards

The safety data sheet (SDS) for “N,N,N’,N’,N’‘,N’'-Hexaethylboranetriamine” provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

N-[bis(diethylamino)boranyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30BN3/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFRGNTWICAUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(CC)CC)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30BN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416099
Record name Boranetriamine, hexaethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N',N'',N''-Hexaethylboranetriamine

CAS RN

867-97-0
Record name Boranetriamine, hexaethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N',N',N'',N''-Hexaethylboranetriamine
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N,N,N',N',N'',N''-Hexaethylboranetriamine
Reactant of Route 3
N,N,N',N',N'',N''-Hexaethylboranetriamine
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N,N,N',N',N'',N''-Hexaethylboranetriamine
Reactant of Route 5
N,N,N',N',N'',N''-Hexaethylboranetriamine
Reactant of Route 6
N,N,N',N',N'',N''-Hexaethylboranetriamine

Citations

For This Compound
1
Citations
F Bertolini - 2008 - core.ac.uk
Epoxides and aziridines are widely utilized as versatile synthetic intermediates and are considered as “spring-loaded” rings for the nucleophilic ring-opening. 1 Their reactions are …
Number of citations: 0 core.ac.uk

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